2-Methoxy-5-nitroaniline hydrochloride (CAS 67827-72-9), also known as 5-nitro-o-anisidine hydrochloride, is a pre-protonated nitroaromatic amine salt critical to the synthesis of azo dyes, pigments, and complex pharmaceutical intermediates like pyrroloquinoline quinone (PQQ). Featuring an electron-donating methoxy group and an electron-withdrawing nitro group, this compound is highly valued for its role as a diazonium precursor. For industrial buyers and chemical formulators, the hydrochloride salt form is specifically procured to bypass the poor aqueous solubility of the free base (CAS 99-59-2). Procuring the salt offers immediate readiness for cold aqueous diazotization, precise 1:1 acid-amine stoichiometry, and enhanced resistance to oxidative degradation during storage, directly impacting manufacturing efficiency and batch reproducibility .
Procuring the free base (2-methoxy-5-nitroaniline) instead of the hydrochloride salt introduces significant processing liabilities in bulk manufacturing. The free base is only slightly soluble in water and requires a hazardous, energy-intensive "acid-pasting" step—grinding the powder with concentrated hydrochloric acid and hot water—to achieve dissolution before diazotization can occur. Incomplete dissolution or uneven acid distribution in industrial reactors leaves unreacted amine, which rapidly couples with formed diazonium ions to produce insoluble, yield-destroying triazene (diazoamino) impurities. Furthermore, the free base is vulnerable to ambient air oxidation, leading to dark degradation products that dull the final color of dyes and pigments. The pre-formed hydrochloride salt eliminates these handling risks, ensuring quantitative conversion and batch-to-batch reproducibility [1].
The hydrochloride salt form fundamentally alters the process workflow by providing immediate solubility in aqueous media. While the free base (CAS 99-59-2) exhibits only slight water solubility, necessitating an aggressive "acid-pasting" step with concentrated HCl and hot water to achieve dissolution, the pre-protonated salt readily dissolves in cold aqueous media. This allows formulators to proceed directly to the addition of sodium nitrite at 0–5°C, cutting processing time and eliminating the handling of concentrated corrosive acids during the dissolution phase .
| Evidence Dimension | Aqueous solubility and dissolution workflow |
| Target Compound Data | Highly soluble in cold aqueous media; ready for direct diazotization. |
| Comparator Or Baseline | Free base (CAS 99-59-2): Slightly soluble; requires concentrated HCl pasting and hot water dissolution. |
| Quantified Difference | Elimination of the high-temperature acid-pasting unit operation, reducing dissolution time and thermal energy input. |
| Conditions | Aqueous media at standard diazotization temperatures (0–5°C). |
Bypassing the acid-pasting step reduces energy consumption, shortens batch cycle times, and minimizes operator exposure to concentrated hydrochloric acid.
Achieving a complete and clean diazotization requires an excess of acid, but local stoichiometric imbalances during the dissolution of the free base often leave unprotonated amine in the reactor. This unreacted 2-methoxy-5-nitroaniline acts as a nucleophile, attacking the newly formed diazonium salt to create stable, insoluble triazene (diazoamino) byproducts, which reduce overall yield and contaminate the product. Procuring the pre-formed hydrochloride salt guarantees an exact, uniform 1:1 molar ratio of amine to proton at the molecular level before any external acid is added, suppressing this side reaction and maximizing the yield of the active diazonium intermediate[1].
| Evidence Dimension | Amine protonation uniformity and side-product formation |
| Target Compound Data | 1:1 pre-protonated stoichiometry ensures near-quantitative diazonium conversion. |
| Comparator Or Baseline | Free base dissolution in bulk reactors often results in localized unprotonated amine, leading to triazene formation. |
| Quantified Difference | Provides exact 1:1 amine-to-proton stoichiometry, minimizing unreacted amine concentration to near-zero during initial nitrite addition. |
| Conditions | Bulk industrial diazotization with sodium nitrite at 0-5°C. |
Maximizing diazonium yield and preventing insoluble impurities is critical for maintaining vibrant, consistent shades in azoic dyes and high purity in pharmaceutical precursors.
Electron-rich aromatic amines are highly susceptible to air oxidation during prolonged storage, which manifests as dark degradation products. The protonation of the amine group in 2-methoxy-5-nitroaniline hydrochloride deactivates this oxidative pathway, locking the molecule in a stable salt form. Consequently, the hydrochloride salt maintains its specified chemical assay and beige/grey powder appearance over a much longer shelf life compared to the free base, which can suffer from oxidative darkening that ruins downstream colorimetric applications [1].
| Evidence Dimension | Susceptibility to ambient air oxidation |
| Target Compound Data | Amine group protected via protonation; high stability and color retention over extended storage. |
| Comparator Or Baseline | Free base: Prone to oxidation, resulting in dark decomposition products. |
| Quantified Difference | Significant reduction in oxidation rate, extending shelf life and maintaining baseline color specifications without inert gas blanketing. |
| Conditions | Ambient storage conditions in standard industrial packaging. |
Procuring the stable salt form prevents material loss due to degradation and ensures that trace colored impurities do not compromise the quality of high-end dyes or pigments.
The hydrochloride salt is a primary precursor for synthesizing vibrant red and scarlet azoic dyes (often utilizing Fast Scarlet RC Base). Its immediate aqueous solubility and precise stoichiometry ensure a clean diazotization process, preventing the formation of dulling impurities. This makes it highly selected for coupling with naphthols in textile printing or organic pigment production, where batch-to-batch color consistency is non-negotiable .
In the synthesis of complex pharmaceutical intermediates like pyrroloquinoline quinone (PQQ), 2-methoxy-5-nitroaniline hydrochloride serves as a reliable, high-purity starting material. The salt form allows for precise dosing and clean reactivity in early-stage transformations, such as alkali treatment and formylation under ionic liquid catalysis, where high overall yields across multiple synthetic steps are required [1].
For the production of specialized colorimetric assay reagents and diazonium quenchers, the pre-formed hydrochloride salt is highly suitable. It enables rapid, complete conversion to the diazonium state using standard diazotizing reagents (like NaNO2/HCl) without the need for massive excesses of external acid, which simplifies the in situ preparation of reporter dyes and biomolecular labels [2].
Irritant